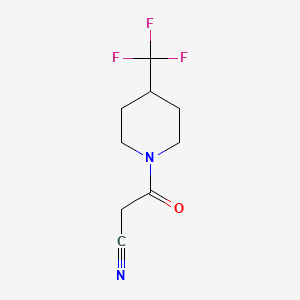

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile

Beschreibung

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile is a nitrile-containing propanenitrile derivative featuring a piperidine ring substituted with a trifluoromethyl group at the 4-position. This compound belongs to a class of bioactive molecules with applications in pharmaceutical research, particularly in drug delivery systems and enzyme inhibition studies. Its structural uniqueness arises from the trifluoromethyl group, which enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic properties .

Eigenschaften

Molekularformel |

C9H11F3N2O |

|---|---|

Molekulargewicht |

220.19 g/mol |

IUPAC-Name |

3-oxo-3-[4-(trifluoromethyl)piperidin-1-yl]propanenitrile |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-3,5-6H2 |

InChI-Schlüssel |

REZVRHXQVMUIET-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(F)(F)F)C(=O)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile typically involves the reaction of ethyl cyanoacetate with piperidine in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Base-Catalyzed Condensation

The compound can be synthesized via condensation of cyanoacetic acid with 4-(trifluoromethyl)piperidine derivatives under anhydrous conditions. For example:

-

Reagents : Cyanoacetic acid, acetic anhydride, and 4-(trifluoromethyl)piperidine.

-

Conditions : Reflux in acetic anhydride at 50–75°C for 30–60 minutes, followed by purification via silica chromatography .

Mechanism :

-

Activation of cyanoacetic acid by acetic anhydride to form a reactive mixed anhydride.

-

Nucleophilic attack by the piperidine nitrogen on the carbonyl carbon.

-

Elimination of water to form the nitrile-ketone product.

With Dimethylformamide Dimethyl Acetal (DMFDMA)

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile undergoes condensation with DMFDMA to form enamino-nitrile intermediates, which rearrange into pyridine derivatives upon reaction with malononitrile :

| Substrate | Reagent | Product | Key Features |

|---|---|---|---|

| 3-Oxoalkanenitrile | DMFDMA + Malononitrile | 2-Dialkylaminopyridine | Trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates . |

Mechanism :

-

Formation of a conjugated enamine via DMFDMA-mediated condensation.

With Ethyl Acetoacetate

Reactions with ethyl acetoacetate yield 2-oxopyran-3-carbonitriles via an unexpected skeletal rearrangement :

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| 3-Oxoalkanenitrile | Ethyl acetoacetate | 2-Oxopyran-3-carbonitrile | Piperidine catalysis, ethanol reflux (8 h) |

Mechanism :

-

Knoevenagel condensation to form a diketone intermediate.

-

Cyclization and rearrangement via a six-membered transition state.

Claisen-Schmidt Condensation

The ketone group participates in Claisen-Schmidt condensations with aromatic aldehydes to form bis(arylidene) derivatives. For example:

| Substrate | Aldehyde | Product | Application |

|---|---|---|---|

| 3-Oxoalkanenitrile | 4-(Trifluoromethyl)benzaldehyde | 3,5-Bis(4-(trifluoromethyl)benzylidene)piperidin-4-one | Anti-inflammatory agents . |

Key Observations :

-

The trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating condensation .

-

Products exhibit E stereochemistry at olefinic bonds due to steric hindrance from the piperidine ring .

Sulfonylation

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamide derivatives, enhancing pharmacological activity :

| Substrate | Reagent | Product | Biological Activity |

|---|---|---|---|

| 3-Oxoalkanenitrile | 4-Nitrobenzenesulfonyl chloride | N-Sulfonyl-3-oxo-propanenitrile | Inhibits TNF-α and IL-6 secretion . |

Conditions :

-

Dichloromethane/methanol solvent, room temperature.

-

Crystal structures confirm pseudo-axial or pseudo-equatorial conformations of sulfonyl groups .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Wissenschaftliche Forschungsanwendungen

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Features

The compound is compared below with related propanenitrile derivatives (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to the non-fluorinated analog 3b (logP ~1.5), enhancing membrane permeability .

- Bioactivity : The thiophenyl-oxadiazolyl analog (C14H14N4O2S) demonstrates specific binding to EthR, a transcriptional regulator in Mycobacterium tuberculosis, suggesting its role in boosting ethionamide efficacy .

- Synthetic Utility : The phenethylpiperazine derivative (CAS 717858-21-4) is primarily used as a synthetic intermediate, lacking direct therapeutic applications .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound (C9H12F3N3O) | 3b (C8H12N2O) | Thiophenyl-oxadiazolyl Analog (C14H14N4O2S) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 88–91 | Not reported |

| Boiling Point (°C) | ~274 (estimated) | 274.67 | >300 (decomposes) |

| Solubility | Low in water, high in DMF | Moderate in ethanol | Low in polar solvents |

| pKa | ~6.2 (predicted) | 6.18 | 5.9–6.3 (estimated) |

- Thermal Stability : The trifluoromethyl group may lower melting points compared to rigid analogs like 3b, which crystallizes readily .

- Solubility : The target compound’s solubility in DMF aligns with its use in polymer-based drug delivery systems, as seen in sodium alginate/poly(vinyl alcohol) films .

Biologische Aktivität

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, relevant research findings, and case studies that highlight its therapeutic potential.

- Molecular Formula : C₈H₈F₃N₂O

- Molecular Weight : 196.16 g/mol

- CAS Number : 15029-30-8

- IUPAC Name : 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile

Biological Activity Overview

The biological activity of 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile has been investigated primarily concerning its inhibitory effects on various enzymes and its potential therapeutic applications.

Inhibition Studies

Research indicates that compounds with a similar structure exhibit inhibitory effects on key enzymes involved in various diseases:

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) :

- Compounds related to this nitrile have shown promising inhibition of GSK-3β, which is implicated in neurodegenerative diseases and cancer. For instance, derivatives of similar piperidine-based structures have demonstrated IC₅₀ values ranging from 360 nM to 480 nM, indicating their potency against this target .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies indicate that this substituent can enhance binding affinity due to increased electron-withdrawing effects, which stabilize interactions with target proteins .

Case Study 1: Neuroprotective Properties

A study focusing on the neuroprotective effects of piperidine derivatives found that certain modifications in the structure could lead to enhanced neuroprotective properties while minimizing cytotoxicity. The introduction of a trifluoromethyl group was particularly noted for improving metabolic stability and reducing degradation by liver microsomes .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compounds similar to 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile exhibit significant anticancer activity against various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These studies report IC₅₀ values significantly lower than those of established chemotherapeutics like 5-Fluorouracil, highlighting the potential for further development in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₂O |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 15029-30-8 |

| GSK-3β IC₅₀ | 360 - 480 nM |

| AChE IC₅₀ | ~10.4 μM |

| BChE IC₅₀ | ~7.7 μM |

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile?

The compound can be synthesized via nucleophilic substitution. A common method involves reacting 4-(trifluoromethyl)piperidine with methyl 3-chloro-3-oxopropanoate in dichloromethane (DCM) using triethylamine (EtN) as a base. The reaction is typically stirred at room temperature for 16 hours, followed by purification via silica gel chromatography (0–40% ethyl acetate in hexanes). Yield optimization requires careful control of stoichiometry and solvent polarity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s analog, 3-Oxo-3-(piperidin-1-yl)propanenitrile, crystallizes in a monoclinic system (space group ) with cell parameters Å, Å, Å, and . Data collection uses CuKα radiation ( Å), and refinement employs SHELXL software. Hydrogen bonding and torsion angles are critical for validating the structure .

Q. What safety protocols are essential during handling?

Key precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Stability : Avoid high temperatures to prevent decomposition into toxic fumes (e.g., hydrogen cyanide) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized, and why is this important?

Polymorphs are identified using differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and dynamic vapor sorption (DVS). For example, polymorphs of structurally similar piperidine derivatives (e.g., 3-(4-amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione) show variations in melting points and solubility, impacting bioavailability in drug development .

Q. How to resolve contradictions in bioactivity data across studies?

- Purity Verification : Use HPLC (>95% purity) and H NMR to confirm sample integrity.

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature).

- Structural Analog Comparison : Cross-reference bioactivity of analogs like 3-oxidanylidene-3-[4-(phenylmethyl)piperidin-1-yl]propanenitrile (PDB ligand SU7) to identify structure-activity relationships .

Q. What experimental designs are optimal for studying biological target interactions?

- In Silico Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like retinol-binding protein 4 (RBP4).

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants ().

- In Vitro Testing : Enzyme inhibition assays (e.g., IC determination) using purified proteins .

Q. What challenges arise during synthesis scale-up for preclinical studies?

- Reaction Optimization : Transition from batch to flow chemistry to manage exothermic reactions.

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.

- Byproduct Control : Monitor intermediates via LC-MS to minimize impurities. Scaling the synthesis described in methyl 3-oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoate (71% yield, 0.56 mmol scale) requires adjustments in solvent volume and catalyst recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.